5-Methyl-1-oxaspiro[2.5]octane physical and chemical properties
5-Methyl-1-oxaspiro[2.5]octane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-oxaspiro[2.5]octane is a heterocyclic organic compound featuring a unique spirocyclic system where a cyclopropane ring is fused to a cyclohexane ring through a shared oxygen atom, forming an epoxide. The presence of a methyl group at the 5-position of the cyclohexane ring introduces a stereocenter, leading to different stereoisomers. This guide will delve into the known and predicted physical and chemical properties of 5-Methyl-1-oxaspiro[2.5]octane, with a particular focus on the (3S,5S) stereoisomer (CAS 864158-73-6). Due to the limited availability of experimental data for this specific molecule, this guide will leverage data from analogous compounds and computational predictions to provide a comprehensive overview for research and development purposes.
The oxaspiro[2.5]octane scaffold is of significant interest in medicinal chemistry and organic synthesis. The rigid, three-dimensional nature of the spirocyclic system offers a unique structural motif that can be exploited in the design of novel therapeutic agents and complex molecular architectures.[1] The epoxide ring is a highly versatile functional group, susceptible to a variety of ring-opening reactions, making it a valuable intermediate for further chemical transformations.
Molecular Structure and Properties
The fundamental structure of 5-Methyl-1-oxaspiro[2.5]octane consists of a cyclohexane ring spiro-fused to an oxirane (epoxide) ring. The numbering of the atoms in the spiro system is crucial for unambiguous identification. The methyl group at the 5-position significantly influences the molecule's stereochemistry and potential biological activity.
Table 1: Predicted Physical and Chemical Properties of (3S,5S)-5-Methyl-1-oxaspiro[2.5]octane (CAS: 864158-73-6)
| Property | Predicted Value | Notes and Considerations |
| Molecular Formula | C8H14O | Confirmed from supplier data. |
| Molecular Weight | 126.20 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~160-180 °C (at 760 mmHg) | Prediction based on structurally similar compounds and computational models. Actual value may vary. |
| Density | ~0.95-1.05 g/cm³ | Estimated based on analogous cyclic ethers and hydrocarbons. |
| Solubility | Soluble in most organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Sparingly soluble in water. | The hydrocarbon backbone suggests lipophilicity, while the ether oxygen can participate in hydrogen bonding, allowing for limited water solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~2.0-2.5 | A positive LogP value indicates a preference for the lipid phase, which is an important parameter in drug design for cell membrane permeability. |
Note: The predicted values are derived from computational models and comparison with structurally related compounds due to the absence of published experimental data. These values should be used as estimates.
Synthesis of 5-Methyl-1-oxaspiro[2.5]octane
The logical precursor for the synthesis of 5-Methyl-1-oxaspiro[2.5]octane would be 4-methylcyclohexanone. The reaction involves the treatment of the ketone with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Methyl-1-oxaspiro[2.5]octane via the Johnson-Corey-Chaykovsky reaction.
Experimental Protocol (Hypothetical):
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Ylide Preparation: To a suspension of sodium hydride (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), trimethylsulfonium iodide (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfonium methylide.
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Epoxidation: The reaction mixture containing the ylide is cooled in an ice bath. A solution of 4-methylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO or tetrahydrofuran (THF) is added dropwise to the ylide solution.
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Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-1-oxaspiro[2.5]octane.
Causality in Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial as the ylide and the sodium hydride are highly reactive and can be quenched by moisture and oxygen.
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Anhydrous Solvents: Anhydrous solvents are necessary to prevent the premature decomposition of the strong base (NaH) and the ylide.
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Stepwise Addition and Cooling: The dropwise addition of the ketone and the initial cooling of the reaction mixture are important to control the exothermic nature of the reaction and prevent side reactions.
Chemical Reactivity: The Versatility of the Epoxide Ring
The chemical properties of 5-Methyl-1-oxaspiro[2.5]octane are dominated by the reactivity of the strained three-membered epoxide ring. Epoxides are susceptible to ring-opening reactions initiated by both nucleophiles (under basic or neutral conditions) and electrophiles (under acidic conditions).[3] This reactivity makes them valuable synthetic intermediates.[4]
Nucleophilic Ring-Opening (Basic or Neutral Conditions)
Under basic or neutral conditions, the ring-opening of the epoxide occurs via an SN2 mechanism. A strong nucleophile will attack one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide, which is subsequently protonated during work-up.
Key Features:
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Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of 5-Methyl-1-oxaspiro[2.5]octane, this would be the methylene (-CH2-) carbon of the oxirane ring.
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Stereoselectivity: The reaction proceeds with an inversion of configuration at the carbon atom that is attacked.
Diagram of Nucleophilic Ring-Opening:
Caption: General mechanism of nucleophilic ring-opening of an epoxide.
Electrophilic Ring-Opening (Acidic Conditions)
In the presence of an acid, the oxygen atom of the epoxide is first protonated, making the epoxide more electrophilic and a better leaving group. A weak nucleophile can then attack one of the carbon atoms of the epoxide ring.
Key Features:
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Regioselectivity: The regioselectivity of acid-catalyzed ring-opening is more complex. The nucleophile will generally attack the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state. For 5-Methyl-1-oxaspiro[2.5]octane, this would be the spiro carbon.
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Stereoselectivity: Similar to the base-catalyzed reaction, the acid-catalyzed ring-opening also proceeds with an inversion of stereochemistry.
The ability to control the regioselectivity of the ring-opening reaction by choosing either acidic or basic conditions makes 5-Methyl-1-oxaspiro[2.5]octane a potentially valuable building block in stereoselective synthesis.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Methyl-1-oxaspiro[2.5]octane are not publicly available, its key spectroscopic features can be predicted based on the analysis of its parent compound, 1-oxaspiro[2.5]octane, and the expected influence of the methyl group.[5][6]
1H NMR Spectroscopy:
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Epoxide Protons: The protons on the epoxide ring are expected to appear as a characteristic multiplet in the upfield region, typically around δ 2.5-3.0 ppm.
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Cyclohexane Protons: The protons on the cyclohexane ring will give rise to a series of complex multiplets in the region of δ 1.0-2.0 ppm.
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Methyl Protons: The methyl group at the 5-position is expected to appear as a doublet around δ 0.9-1.2 ppm, coupled to the adjacent methine proton.
13C NMR Spectroscopy:
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Epoxide Carbons: The carbon atoms of the epoxide ring are expected to have characteristic chemical shifts in the range of δ 50-60 ppm.
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Spiro Carbon: The spiro carbon atom will likely have a chemical shift in the range of δ 60-70 ppm.
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Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between δ 20-40 ppm.
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Methyl Carbon: The methyl carbon will give a signal at approximately δ 20 ppm.
Infrared (IR) Spectroscopy:
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C-O-C Stretch: A characteristic C-O-C stretching vibration for the epoxide ring is expected to be observed in the region of 1250 cm-1.
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C-H Stretch: Aliphatic C-H stretching vibrations will be present in the 2850-3000 cm-1 region.
Mass Spectrometry (MS):
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Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M+) at m/z = 126.
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Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small neutral molecules such as CO, C2H4, and CH3, as well as cleavage of the cyclohexane ring.
Applications in Drug Development and Research
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[1] The 1-oxaspiro[2.5]octane core, in particular, serves as a rigid and stereochemically defined building block. The introduction of a methyl group at the 5-position provides an additional vector for exploring chemical space and optimizing pharmacokinetic and pharmacodynamic properties.
The epoxide functionality of 5-Methyl-1-oxaspiro[2.5]octane allows for its use as a versatile intermediate in the synthesis of more complex molecules. For example, ring-opening with various nucleophiles can introduce a wide range of functional groups, leading to the generation of diverse chemical libraries for high-throughput screening.
Conclusion
5-Methyl-1-oxaspiro[2.5]octane represents an intriguing, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. While experimental data on its physical and chemical properties are scarce, this guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and computational predictions. The probable synthetic route via the Johnson-Corey-Chaykovsky reaction and the versatile reactivity of the epoxide ring highlight its potential as a valuable building block for the synthesis of novel, three-dimensional molecules. Further experimental investigation into the properties and reactivity of 5-Methyl-1-oxaspiro[2.5]octane is warranted to fully unlock its potential for applications in drug discovery and beyond.
References
-
Sharma, G., & Rane, D. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(36), 12936–12937. [Link]
-
Wang, C., et al. (2019). Synthesis of CF3-containing spiro-epoxyoxindoles via the Corey–Chaykovsky reaction of N-alkyl isatins with Ph2S+CH2CF3OTf−. Organic & Biomolecular Chemistry, 17(4), 835-839. [Link]
-
Sharma, G., & Rane, D. (2009). Corey−Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(36), 12936-12937. [Link]
-
SpectraBase. (n.d.). 1-Oxaspiro[7][8]octane. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Johnson–Corey–Chaykovsky reaction. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]
-
PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
-
Lin, S., et al. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Communications, 56(2), 229-232. [Link]
-
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Glaus, F., et al. (2018). Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. The Journal of Organic Chemistry, 83(17), 10348-10360. [Link]
-
Bibi, A., et al. (2023). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 13(31), 21568-21606. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
